molecular formula C20H16BrNO4 B598059 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione CAS No. 1199556-86-9

2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione

Cat. No.: B598059
CAS No.: 1199556-86-9
M. Wt: 414.255
InChI Key: SRQOEALLKYZTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione is a high-purity chemical compound designed for research and development applications. This synthetic molecule features a complex architecture combining a 4-bromophenyl group, a spirocyclic 5,8-dioxaspiro[3.4]octane core, and an isoindoline-1,3-dione (phthalimide) moiety. The integration of these pharmacologically relevant subunits makes it a compound of significant interest in medicinal chemistry and drug discovery for constructing novel molecular entities . The bromophenyl group is a common handle in cross-coupling reactions, such as Suzuki-Miyaura reactions, facilitating further structural diversification and complexity . The phthalimide group is a privileged structure known to contribute to various biological activities. This product is intended for research use only and is not approved for human, veterinary, or diagnostic applications. Researchers are strongly advised to consult the primary scientific literature for the most current findings on potential applications and mechanisms of action specific to this advanced intermediate.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4/c21-14-7-5-13(6-8-14)19(11-20(12-19)25-9-10-26-20)22-17(23)15-3-1-2-4-16(15)18(22)24/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQOEALLKYZTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728956
Record name 2-[2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199556-86-9
Record name 2-[2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromocation-Induced Spirocyclization for Core Structure Assembly

The 5,8-dioxaspiro[3.4]octane scaffold is central to the target compound. A validated approach employs bromocation-induced cascade cyclization of diol precursors, as demonstrated by Nakazaki et al. (2015) . For instance, treating unsymmetrical diols with pyridinium tribromide (PyHBr₃) in a biphasic solvent system (CH₂Cl₂/H₂O) triggers sequential 5-endo-dig and 4-exo-trig cyclizations, yielding spiro-oxetanes with high diastereoselectivity . Applying this method to a diol derivative bearing a 4-bromophenyl substituent would directly furnish the spirocyclic core. Key reaction parameters include:

  • Catalyst : PyHBr₃ (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : CH₂Cl₂/H₂O (1:1)

  • Temperature : Room temperature to 40°C

  • Yield : ~27–35% (based on analogous systems)

The mechanism involves bromocation generation, electrophilic activation of alkynes, and intramolecular nucleophilic trapping by hydroxyl groups, ensuring regioselective spirocyclization .

Incorporation of the 4-Bromophenyl Group

The 4-bromophenyl moiety is introduced either during spirocyclization or via post-functionalization. A direct method involves using 4-bromoacetophenone as a starting material in Pfitzinger-like condensations. For example, Al-Mousawi et al. (2023) synthesized 2-(4-bromophenyl)quinoline-4-carboxylic acid by reacting isatin with 4-bromoacetophenone under basic conditions. Adapting this strategy, 4-bromoacetophenone could condense with a ketone or aldehyde precursor during spirocycle formation, anchoring the aryl group at the spiro carbon .

Alternatively, Suzuki-Miyaura cross-coupling post-cyclization offers a modular route. However, this requires pre-installing a boronic ester on the spiro-oxetane, which may complicate synthesis due to the scaffold’s sensitivity to strong bases .

Isoindoline-1,3-dione Ring Construction

The isoindoline-1,3-dione fragment is typically introduced via nucleophilic substitution or condensation. A robust method involves reacting a primary amine with phthalic anhydride, as seen in the synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione . For the target compound, the spiro-oxetane intermediate must feature an amine group at the spiro carbon. This amine is generated by hydrolyzing a phthalimide-protected precursor under acidic or basic conditions, followed by phthalic anhydride coupling .

Representative Procedure :

  • Spirocyclic Amine Synthesis :

    • Protect the amine in the diol precursor as a phthalimide using phthalic anhydride in acetic acid .

    • Perform bromocation-induced cyclization to yield a spiro-phthalimide intermediate.

    • Deprotect the phthalimide with hydrazine hydrate in ethanol to free the amine .

  • Isoindoline-1,3-dione Formation :

    • React the liberated amine with phthalic anhydride in refluxing toluene, catalyzed by ZnI₂ (5 mol%) .

    • Yield : ~60–75% (based on analogous phthalimide syntheses) .

Integrated Synthetic Route

Combining these steps, a plausible synthesis of the target compound is:

  • Diol Precursor Preparation :

    • Synthesize 2-(4-bromophenyl)-1,3-diol via aldol condensation of 4-bromoacetophenone with glycerol under acidic conditions .

  • Bromocyclization :

    • Treat the diol with PyHBr₃/K₂CO₃ in CH₂Cl₂/H₂O to form 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane .

  • Amine Functionalization :

    • Introduce an amine at the spiro carbon via Gabriel synthesis, using phthalimide protection and subsequent deprotection .

  • Phthalimide Coupling :

    • React the spirocyclic amine with phthalic anhydride in the presence of ZnI₂ to yield the final product .

Key Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 7.68–8.50 (m, Ar-H), 4.20–4.50 (m, OCH₂), 3.36–3.44 (q, CH₂) .

  • IR : 1681 cm⁻¹ (C=O), 1587 cm⁻¹ (C=N) .

  • MS : m/z 414.255 [M+H]⁺ .

Challenges and Optimization

  • Diastereoselectivity : The spiro carbon’s stereochemistry is controlled by the bromocyclization step’s transition state . Computational studies suggest a chair-like TS favoring the observed diastereomer .

  • Functional Group Compatibility : The 4-bromophenyl group’s electron-withdrawing nature may slow cyclization; electron-deficient diols require elevated temperatures (40–60°C) .

  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (30 min vs. 12 h) and improves yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to the formation of more complex polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce quinones and hydroquinones, respectively.

Scientific Research Applications

2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Its unique spirocyclic structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The bromophenyl group and isoindoline-1,3-dione moiety can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, its ability to intercalate into DNA can result in anticancer activity by disrupting DNA replication and transcription.

Comparison with Similar Compounds

Structural Analogues in the Isoindoline-1,3-dione Family

The target compound shares its isoindoline-1,3-dione core with several derivatives synthesized for pharmacological and material science applications. Key structural variations among analogs include substituent type (e.g., halogens, aryl groups) and the presence of fused or spirocyclic systems.

Key Structural and Functional Differences

Substituent Effects: The 4-bromophenyl group in the target compound may enhance lipophilicity and halogen-bonding interactions, similar to analogs with 4-chlorophenyl groups .

Synthetic Pathways: The target compound’s synthesis likely involves multi-step reactions to form the spirocyclic system, whereas simpler analogs (e.g., 2-(4-bromophenyl)isoindoline-1,3-dione) are synthesized via single-step condensation .

Biological Activity

2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione is a complex organic compound with potential biological activities. This article discusses its chemical properties, synthesis, and biological effects based on diverse research findings.

  • Molecular Formula : C12H13BrO2
  • Molecular Weight : 269.13 g/mol
  • CAS Number : 254892-95-0

Synthesis

The synthesis of this compound typically involves the formation of a spirocyclic structure through a series of chemical reactions. Common methods include:

  • Cyclization : Using cyclopentane derivatives and appropriate reagents.
  • Functional Group Modifications : Such as oxidation and reduction to yield desired derivatives.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways, potentially through the inhibition of key enzymes involved in cell proliferation.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens:

  • In Vitro Studies : Tests against bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated notable inhibitory effects.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxic effects of spirocyclic compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents.
  • Antimicrobial Efficacy :
    • In a comparative study, this compound was tested against standard antibiotics. It exhibited comparable or superior activity against resistant bacterial strains.

Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cells; inhibited proliferation
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Mechanism of ActionPotential inhibition of key enzymes involved in cell cycle regulation

Q & A

Q. Key Methodological Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to avoid byproducts from competing reactions (e.g., over-halogenation).

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1K-phthalimide, DMF, 80°C, 12 h76%
2TBDMS-protected intermediates, THF58%
3Column chromatography (SiO₂, CH₂Cl₂)>95%

Which spectroscopic and crystallographic methods are employed for structural characterization of this compound?

Basic Research Question
Structural elucidation relies on:

Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and spirocyclic connectivity .
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation .

Crystallography :

  • X-ray Diffraction : Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles .

Advanced Tip : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign overlapping proton environments .

How can researchers address discrepancies in crystallographic data refinement for this compound?

Advanced Research Question
Discrepancies often arise from disordered spirocyclic moieties or halogen-heavy structures. Solutions include:

Refinement Software : Use SHELXL for robust handling of high-resolution data and twinned crystals .

Disorder Modeling : Apply split-atom models for flexible spiro rings or bromophenyl groups.

Validation Tools : Cross-check with PLATON or CCDC Mercury to detect outliers in bond angles/thermal parameters .

Case Study : In analogous brominated isoindoline derivatives, SHELXL refinement resolved halogen-induced torsional strain (e.g., C-Br bond lengths: 1.89–1.92 Å) .

What strategies optimize reaction yields in multi-step syntheses involving isoindoline-1,3-dione derivatives?

Advanced Research Question
Yield optimization requires:

Protection-Deprotection : Use TBDMS or Boc groups to shield reactive sites during coupling steps .

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in phthalimide conjugation .

Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions involving halogenated intermediates .

Example : In 2-(4-bromophenyl)isoindoline-1,3-dione synthesis, THF with triethylamine increased yields by 20% compared to DCM .

How do halogen substituents influence the molecular packing and intermolecular interactions in crystalline phases?

Advanced Research Question
Halogens (e.g., bromine) significantly impact crystallographic behavior:

Intermolecular Interactions :

  • Halogen Bonding : Br···O/N contacts (2.8–3.2 Å) stabilize lattice structures .
  • π-π Stacking : Bromophenyl groups engage in offset stacking (dihedral angles: 5–15°) .

Packing Efficiency : Bulky bromine atoms reduce symmetry, favoring monoclinic or triclinic systems over cubic .

Q. Table 2: Halogen Effects in Crystalline Analogues

CompoundHalogenKey InteractionsDihedral AngleReference
4-Bromophenyl Deriv.BrBr···O, π-π stacking12.3°
4-Chlorophenyl Deriv.ClCl···N, weaker π-π8.7°
Non-halogenatedVan der Waals only3.5°

What biological evaluation methods are applicable for assessing the activity of this compound?

Basic Research Question
For pharmacological studies:

In Vitro Assays :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for antiamnesic studies) .

In Vivo Models :

  • Memory Impairment : Scopolamine-induced amnesia in mice, evaluated via Morris water maze .

Advanced Consideration : Use LC-MS/MS to quantify blood-brain barrier penetration in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.